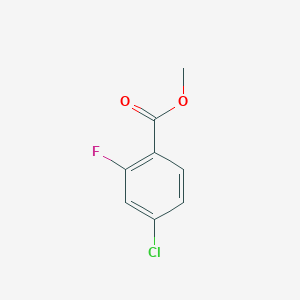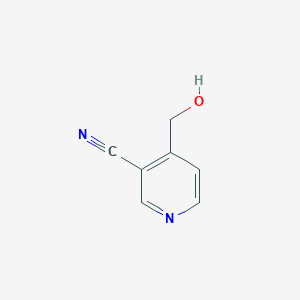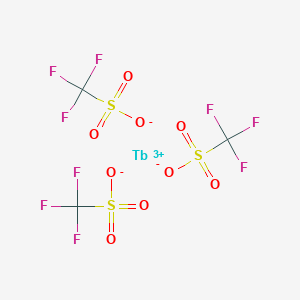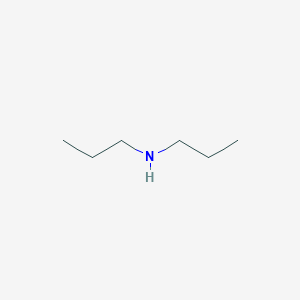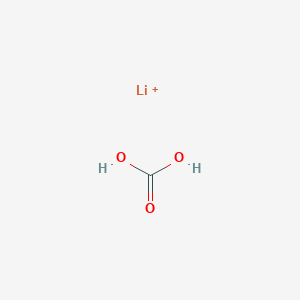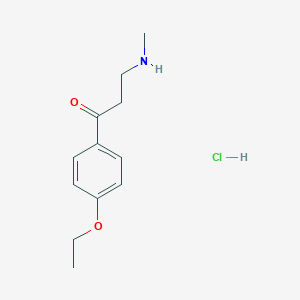
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride is a chemical compound that is commonly known as Mexedrone. It is a synthetic stimulant drug that has gained popularity in recent years due to its psychoactive effects. Mexedrone belongs to the class of cathinones, which are structurally similar to amphetamines and have stimulant properties.
作用機序
Mexedrone acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to increased synaptic concentrations. This results in increased activity in the central nervous system, leading to effects such as increased heart rate, blood pressure, and body temperature.
生化学的および生理学的効果
Mexedrone has several biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and improved mood. Mexedrone can also cause vasoconstriction, which can lead to reduced blood flow to vital organs.
実験室実験の利点と制限
Mexedrone has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, Mexedrone is a controlled substance in many countries, which limits its availability for research purposes. It also has several potential side effects, which can make it difficult to use in animal studies.
将来の方向性
There are several future directions for Mexedrone research. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Mexedrone's dopamine and norepinephrine reuptake inhibition properties make it a potential candidate for ADHD treatment. Another area of interest is its potential as a treatment for depression. Mexedrone's serotonin transporter affinity may contribute to its mood-enhancing effects, making it a potential candidate for depression treatment. Additionally, further research is needed to fully understand Mexedrone's potential side effects and long-term effects on the brain and body.
Conclusion:
Mexedrone is a synthetic stimulant drug that has gained popularity in recent years. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. Mexedrone has several biochemical and physiological effects on the human body, including increased heart rate, blood pressure, and body temperature. It has several advantages and limitations for lab experiments, and there are several future directions for Mexedrone research. It is important to continue studying Mexedrone to fully understand its potential as a treatment for various disorders and its potential side effects.
合成法
Mexedrone is synthesized by reacting 4-ethoxyphenylacetone with methylamine and reducing the resulting imine with sodium borohydride. This reaction produces Mexedrone hydrochloride, which is a white crystalline powder. The synthesis method of Mexedrone is well established, and it is relatively easy to produce in a laboratory setting.
科学的研究の応用
Mexedrone has been the subject of several scientific studies, and its effects on the central nervous system have been extensively investigated. One study found that Mexedrone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased alertness, energy, and euphoria. Mexedrone has also been shown to have an affinity for the serotonin transporter, which may contribute to its mood-enhancing effects.
特性
CAS番号 |
143337-76-2 |
|---|---|
製品名 |
1-Propanone, 1-(4-ethoxyphenyl)-3-(methylamino)-, hydrochloride |
分子式 |
C12H18ClNO2 |
分子量 |
243.73 g/mol |
IUPAC名 |
1-(4-ethoxyphenyl)-3-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11-6-4-10(5-7-11)12(14)8-9-13-2;/h4-7,13H,3,8-9H2,1-2H3;1H |
InChIキー |
FAYMLHNXRHIEGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC.Cl |
その他のCAS番号 |
143337-76-2 |
同義語 |
1-(3-Methylaminopropionyl)-4-ethoxybenzene hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



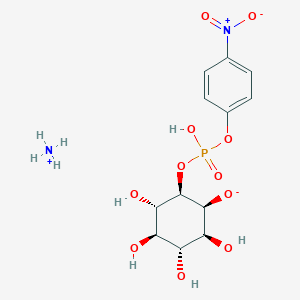
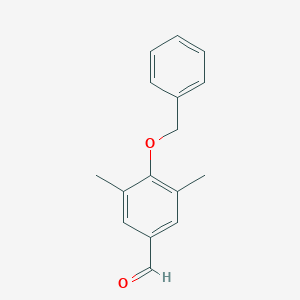
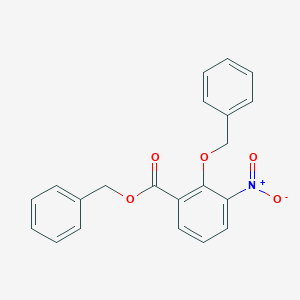
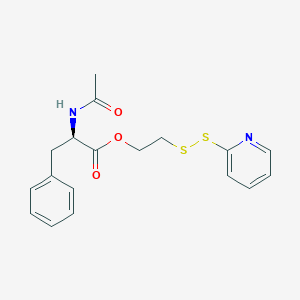
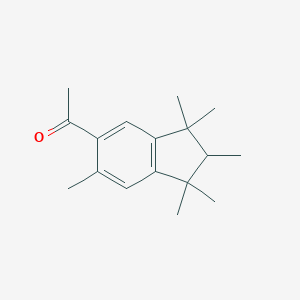
![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)

